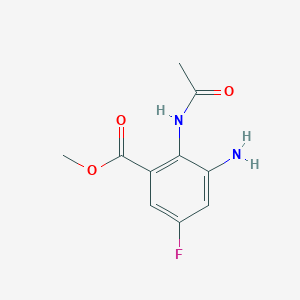

Methyl 2-acetamido-3-amino-5-fluorobenzoate

Description

Methyl 2-acetamido-3-amino-5-fluorobenzoate is a fluorinated benzoate derivative characterized by a methyl ester group at the carboxyl position, an acetamido (-NHCOCH₃) substituent at the 2-position, an amino (-NH₂) group at the 3-position, and a fluorine atom at the 5-position of the benzene ring. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

CAS No. |

921222-06-2 |

|---|---|

Molecular Formula |

C10H11FN2O3 |

Molecular Weight |

226.20 g/mol |

IUPAC Name |

methyl 2-acetamido-3-amino-5-fluorobenzoate |

InChI |

InChI=1S/C10H11FN2O3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,12H2,1-2H3,(H,13,14) |

InChI Key |

NLMOTLIVOHBOEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1N)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-amino-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-acetamido-3-amino-5-fluorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: : Methyl 2-acetamido-3-amino-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases, including bacterial infections and cancer.

Industry: : It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-amino-5-fluorobenzoate involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogues

Evidence from structural analogs in the Biopharmacule Speciality Chemicals catalog (e.g., Methyl 2-amino-3-chlorobenzoate, Methyl 2-amino-3,6-difluorobenzoate) highlights the impact of halogen type and positional isomerism on physicochemical properties. For instance:

- Methyl 3-amino-5-fluorobenzoate (similarity score: 0.93, CAS 884497-46-5) lacks the 2-acetamido group but retains fluorine at the 5-position.

- Methyl 4-amino-3-fluorobenzoate (similarity score: 0.92, CAS 185629-32-7) demonstrates how shifting the amino group to the 4-position alters hydrogen-bonding capabilities and dipole moments, affecting interactions in biological systems .

Ethyl Ester Derivatives

Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9) differs in its ester group (ethyl vs. methyl) and the presence of a methyl substituent at the 3-position instead of an amino group. The ethyl ester increases lipophilicity (logP ~1.8–2.2 estimated), which may enhance membrane permeability but reduce aqueous stability compared to the methyl ester variant .

Functional Group Influence

The acetamido group in Methyl 2-acetamido-3-amino-5-fluorobenzoate introduces hydrogen-bond acceptor/donor sites, critical for binding in enzyme inhibition studies. In contrast, pesticide-related methyl esters like metsulfuron methyl ester (CAS referenced in ) lack amino/acetamido groups but feature sulfonylurea moieties, emphasizing the role of functional groups in determining agrochemical activity vs. pharmaceutical utility .

Data Table: Key Structural and Property Comparisons

Research Findings and Implications

- Solubility and Reactivity: The acetamido group in the target compound likely reduces aqueous solubility compared to non-acetylated analogs (e.g., Methyl 3-amino-5-fluorobenzoate) but improves stability in organic synthesis .

- Biological Activity: Amino and fluorine substituents are associated with enhanced bioactivity in antimicrobial and kinase inhibition studies, as seen in structurally related fluorinated benzoates .

- Synthetic Utility : Ethyl ester derivatives (e.g., CAS 939993-44-9) are preferred in prodrug formulations due to esterase-mediated hydrolysis, whereas methyl esters are often used in intermediates for their stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.